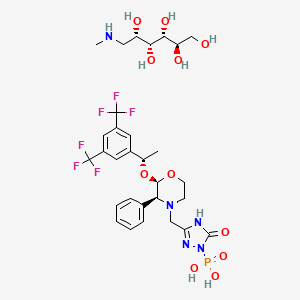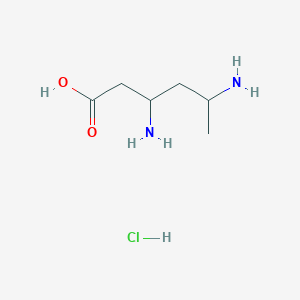
3,5-Diaminohexanoic acid--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-3,5-diaminohexanoic acid hydrochloride is a chiral diamino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-diaminohexanoic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a keto acid or an amino acid derivative. One common method includes the use of hydrogen chloride gas in solvent-free conditions to achieve the desired hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of (3S,5S)-3,5-diaminohexanoic acid hydrochloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
(3S,5S)-3,5-diaminohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino acid backbone.
科学的研究の応用
(3S,5S)-3,5-diaminohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism by which (3S,5S)-3,5-diaminohexanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways are still under investigation, but it is known to interact with various biological macromolecules.
類似化合物との比較
Similar Compounds
- (3S,5S)-5-methylmorpholine-3-carboxylic acid hydrochloride
- Cocaine hydrochloride
- Kasugamycin hydrochloride
Uniqueness
(3S,5S)-3,5-diaminohexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
17132-18-2 |
|---|---|
分子式 |
C6H15ClN2O2 |
分子量 |
182.65 g/mol |
IUPAC名 |
3,5-diaminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-4(7)2-5(8)3-6(9)10;/h4-5H,2-3,7-8H2,1H3,(H,9,10);1H |
InChIキー |
WOUUIQOAYIHYRJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(CC(=O)O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


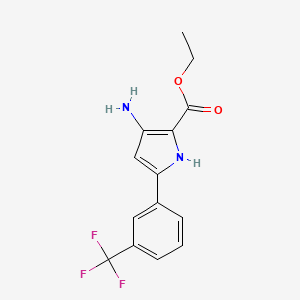
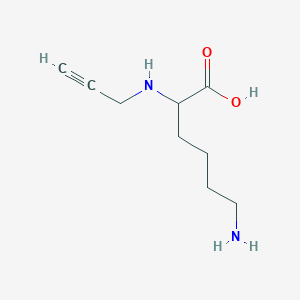
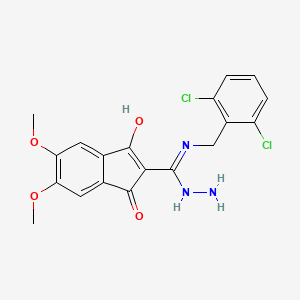
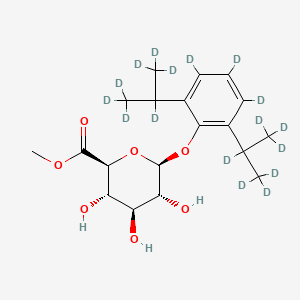

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)



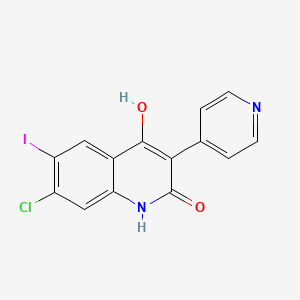
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
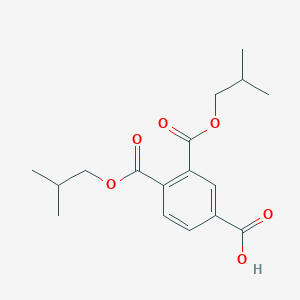
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
